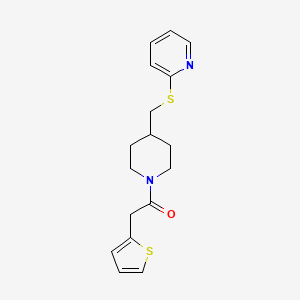![molecular formula C23H30N4O3 B2885925 6-(3-methoxypropyl)-10-methyl-N-(2-methylcyclohexyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide CAS No. 900295-87-6](/img/structure/B2885925.png)
6-(3-methoxypropyl)-10-methyl-N-(2-methylcyclohexyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-methoxypropyl)-10-methyl-N-(2-methylcyclohexyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core, which is a fused heterocyclic system, making it a subject of interest in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 6-(3-methoxypropyl)-10-methyl-N-(2-methylcyclohexyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide involves multiple steps. One common method includes the use of organocatalyzed tandem reactions. For instance, the reaction between azaarenes and α,β-unsaturated aldehydes can be catalyzed by an amine and N-heterocyclic carbene (NHC) relay catalysis . The reaction conditions typically involve the use of 4-dimethylaminopyridine (DMAP) as a base and (diacetoxyiodo)benzene (PIDA) as an oxidant in toluene at room temperature . This method allows for the efficient construction of the pyrrolo[1,2-a]pyrimidine scaffold with good yields.
Analyse Chemischer Reaktionen
6-(3-methoxypropyl)-10-methyl-N-(2-methylcyclohexyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrimidine ring, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
6-(3-methoxypropyl)-10-methyl-N-(2-methylcyclohexyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential as an inhibitor of various enzymes, making it useful in studying enzyme mechanisms and developing enzyme inhibitors.
Medicine: Due to its biological activity, it is being investigated for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 6-(3-methoxypropyl)-10-methyl-N-(2-methylcyclohexyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular pathways involved include the disruption of CDK2/cyclin A2 complex formation and subsequent inhibition of cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-(3-methoxypropyl)-10-methyl-N-(2-methylcyclohexyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity and have been studied for their anti-cancer properties.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These are known for their PARP-1 inhibitory activity and potential as anti-cancer agents.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.
Eigenschaften
IUPAC Name |
6-(3-methoxypropyl)-10-methyl-N-(2-methylcyclohexyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c1-15-8-4-5-10-18(15)24-22(28)19-14-17-21(26(19)12-7-13-30-3)25-20-16(2)9-6-11-27(20)23(17)29/h6,9,11,14-15,18H,4-5,7-8,10,12-13H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWCCJGOXNSHNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=CC3=C(N2CCCOC)N=C4C(=CC=CN4C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-2-{3-[2-oxo-2-(4-phenylpiperazin-1-yl)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B2885846.png)
![ethyl 6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2885851.png)
![8-(4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2885852.png)
![3-(3,4-dichlorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2885853.png)

![7-chloro-4-[4-(dimethylamino)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2885856.png)
![11-oxo-N-[4-(trifluoromethyl)phenyl]-1,8,10-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraene-13-carboxamide](/img/structure/B2885857.png)
![4-tert-butyl-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2885859.png)
![2-{1-[2-(4-fluorophenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-oxoethyl 3-(2-phenylethenesulfonamido)propanoate](/img/structure/B2885860.png)
![5-(Furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2885862.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-fluorobenzamide hydrochloride](/img/structure/B2885863.png)

![5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]furan-2-carboxamide](/img/structure/B2885865.png)
